6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one
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Overview
Description
6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one is an organic compound with the molecular formula C17H12S It belongs to the class of benzo[b]naphtho[2,3-d]thiophenes, which are polycyclic aromatic compounds containing a thiophene ring fused to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a naphthalene derivative, the introduction of a thiophene ring can be achieved through a series of reactions involving halogenation, substitution, and cyclization steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, large-scale reactors, and continuous monitoring of reaction parameters. The purification of the final product would also be scaled up, employing techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic system or reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one involves its interaction with molecular targets and pathways within a system. The compound’s aromatic structure allows it to interact with enzymes, receptors, and other proteins, potentially modulating their activity. The specific pathways and targets depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
6-Methylbenzo[b]naphtho[2,3-d]thiophene: A structurally similar compound with a methyl group at a different position.
7-Methylbenzo[b]naphtho[2,3-d]thiophene: Another isomer with the methyl group at the 7-position.
Uniqueness
6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the methyl group and the presence of the thiophene ring contribute to its distinct properties compared to other similar compounds.
Properties
CAS No. |
24963-99-3 |
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Molecular Formula |
C17H14OS |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
6-methyl-9,10-dihydro-8H-naphtho[7,6-b][1]benzothiol-7-one |
InChI |
InChI=1S/C17H14OS/c1-10-16-11(5-4-7-14(16)18)9-13-12-6-2-3-8-15(12)19-17(10)13/h2-3,6,8-9H,4-5,7H2,1H3 |
InChI Key |
LATBWFJFINKWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1SC4=CC=CC=C43)CCCC2=O |
Origin of Product |
United States |
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